1',3',5'-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1'H-3,4'-bipyrazole-5-carboxamide
Description
Properties
Molecular Formula |
C18H17N7OS |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N7OS/c1-10-16(11(2)25(3)24-10)13-8-14(23-22-13)17(26)21-18-20-15(9-27-18)12-4-6-19-7-5-12/h4-9H,1-3H3,(H,22,23)(H,20,21,26) |
InChI Key |
MBEMGSLRYHEENH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’,3’,5’-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1’H-3,4’-bipyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include hydrazine, thioamides, and pyridine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The industrial process aims to minimize waste and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1’,3’,5’-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1’H-3,4’-bipyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole, thiazole, and pyridine rings
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and various oxidizing and reducing agents. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the compound .
Scientific Research Applications
Based on the search results, here's what is known about the compound "1',3',5'-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1'H-3,4'-bipyrazole-5-carboxamide":
1. Identification and Structure
- The PubChem CID for a similar compound, "1,3,5-trimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide," is 71807889 .
- The molecular formula for this similar compound is C16H20N6O2S .
- This compound has several synonyms, including 1448060-94-3 and various versions of its chemical name .
- The molecular weight is 360.4 g/mol .
- Computed descriptors include the IUPAC name, InChI, InChIKey, and SMILES notations .
2. Synthesis
- The synthesis of this compound typically involves multi-step procedures.
3. Related Compounds: 4-Thiazolidinones and 5-Ene-4-thiazolidinones
- The search results mention "5-ene-4-thiazolidinones" as a class of small molecules studied in organic and medicinal chemistry .
- Approaches to synthesizing 5-ene-4-thiazolidinone derivatives include modifying the C5 position, one-pot or multistage reactions, and transforming related heterocycles .
- Pharmacological profiles of 5-ene-4-thiazolidinones have been discussed, noting the impact of the C5 substituent on pharmacological effects .
- 5-Ene-4-thiazolidinones can be antimicrobial agents, with structural similarity to penicillin antibiotics .
- Modification and complication of the C5 ylidene fragment can enhance this activity .
- 4-Thiazolidinones have diverse biological responses, attracting researchers to explore their framework for various applications .
- 5-Ene-4-thiazolidinones can induce apoptosis in mammalian cells and decrease mitochondrial membrane potential in leukemic cells .
4. Potential Interactions
- Fragment 5 (unspecified in the search results) can interact with Aspartic acid (Asp) residues via hydrogen bonds .
5. Medicinal Chemistry
- The compound "1',3',5'-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]" may be relevant in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1’,3’,5’-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1’H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Comparisons
Table 1: Key Structural Analogs and Their Properties
Key Observations
Heterocyclic Core Variations: The target compound’s bipyrazole-thiazolylidene system contrasts with thiadiazole (e.g., 18l ) or thiadiazine (e.g., 6d ) cores in analogs. Triazole-containing analogs (e.g., P1\|21ga ) exhibit enhanced metabolic stability compared to thiazole/thiadiazole systems due to their aromaticity and resistance to oxidation.
Substituent Effects: Pyridinyl groups (common in 18l and the target compound) enhance water solubility and metal-coordination capacity.
Carboxamide Linkers :
- The carboxamide group in the target compound and 18l allows hydrogen bonding, critical for target recognition. However, carbothioamide derivatives (e.g., in ) may exhibit stronger π-stacking but reduced solubility .
Physicochemical Properties :
- Melting points for analogs range widely (102–202°C), influenced by substituent polarity and crystallinity. The target compound’s melting point is unreported but likely higher due to its rigid bipyrazole-thiazolylidene framework.
Biological Activity
1',3',5'-trimethyl-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-1H,1'H-3,4'-bipyrazole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of pyrazole, thiazole, and pyridine rings, which contribute to its diverse applications in medicinal chemistry and biological research.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₇OS |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
| InChI Key | MBEMGSLRYHEENH-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds featuring thiazole and pyrazole moieties exhibit significant antimicrobial activities. For instance, derivatives similar to the compound have shown efficacy against various bacterial strains and fungi. The presence of the thiazole ring enhances the interaction with microbial targets, potentially disrupting their metabolic pathways .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Thiazole derivatives have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, thiazole-integrated compounds have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and leukemia cells . The structure–activity relationship (SAR) studies indicate that modifications on the thiazole and pyrazole rings can significantly impact their potency against cancer cells.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Binding: It could bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the tested compound, suggesting strong antibacterial properties .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines (e.g., A431 and Jurkat) revealed that derivatives of the compound exhibited IC50 values ranging from 0.5 to 2 µg/mL. The presence of electron-donating groups on the phenyl ring was correlated with increased cytotoxicity .
Q & A
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
